molecular formula C7H11ClN2 B13007531 4-(Aminomethyl)aniline hydrochloride CAS No. 10003-73-3

4-(Aminomethyl)aniline hydrochloride

Cat. No.: B13007531
CAS No.: 10003-73-3
M. Wt: 158.63 g/mol
InChI Key: XKLXSHQEFPJNEL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)aniline hydrochloride, also known as 4-Aminobenzylamine hydrochloride, is an organic compound with the molecular formula C7H10ClN2. It is a derivative of aniline, where an amino group is attached to the benzene ring via a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-(4-nitrophenyl)methanamine hydrochloride using palladium on activated charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature, yielding this compound with an 82% yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct nucleophilic substitution of aniline with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)aniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the amino group, which can donate electrons and form stable intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Aniline (C6H5NH2): Aniline is the parent compound of 4-(Aminomethyl)aniline hydrochloride. It has a similar structure but lacks the methylene bridge.

    4-Nitroaniline (C6H4(NO2)NH2): This compound has a nitro group instead of an amino group, leading to different reactivity and applications.

    Benzylamine (C6H5CH2NH2): Benzylamine has a similar structure but lacks the aromatic amino group

Uniqueness

This compound is unique due to the presence of both an aromatic ring and an amino group connected via a methylene bridge. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

10003-73-3

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-(aminomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H

InChI Key

XKLXSHQEFPJNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)N.Cl

Origin of Product

United States

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